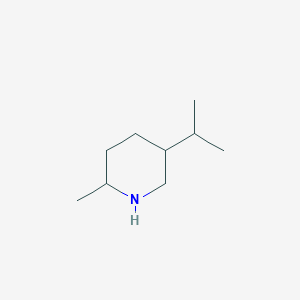

2-Methyl-5-isopropylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7(2)9-5-4-8(3)10-6-9/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYFVVSPLYUTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 5 Isopropylpiperidine and Its Derivatives

Strategic Approaches to Piperidine (B6355638) Ring Formation

The fundamental challenge in synthesizing 2-Methyl-5-isopropylpiperidine lies in the efficient and controlled construction of the six-membered nitrogen-containing ring. Several key strategies have been developed to address this, ranging from classical cyclization reactions to modern multicomponent approaches.

Cyclization Reactions for Piperidine Scaffold Construction

Intramolecular cyclization is a cornerstone of piperidine synthesis. This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within an acyclic precursor to close the ring. Common methods include intramolecular nucleophilic substitution, reductive amination of dicarbonyl compounds or ketoamines, and intramolecular Heck reactions. For a 2,5-disubstituted piperidine like this compound, a suitable acyclic precursor would possess the necessary carbon skeleton and functional groups positioned to facilitate a 6-endo-trig or related cyclization pathway. The specific choice of reaction conditions and starting materials dictates the feasibility and stereochemical outcome of the cyclization.

Reduction Strategies for Saturated Heterocycle Formation

A prevalent and effective method for synthesizing piperidines is the reduction of the corresponding aromatic pyridine (B92270) precursors. The catalytic hydrogenation of a substituted pyridine, such as 2-methyl-5-isopropylpyridine, offers a direct route to the saturated piperidine ring. This transformation is typically achieved using heterogeneous catalysts like platinum, palladium, or rhodium on a solid support (e.g., carbon) under a hydrogen atmosphere. The conditions of the hydrogenation, including catalyst choice, solvent, temperature, and pressure, can influence the stereoselectivity of the reduction, potentially favoring the formation of either cis or trans diastereomers of this compound. For instance, catalytic hydrogenation of substituted pyridines often proceeds with high cis-selectivity.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Diastereoselectivity (cis:trans) |

| Rh/C | 50 | 25 | Ethanol | High cis |

| PtO₂ | 50-70 | Room Temp | Acetic Acid | Substrate dependent |

| Raney Ni | High | High | Various | Often cis |

This table presents typical conditions and outcomes for pyridine hydrogenation and is for illustrative purposes. Specific results for 2-methyl-5-isopropylpyridine would require experimental verification.

Multicomponent Reaction Sequences towards Piperidine Cores

Multicomponent reactions (MCRs) provide a highly efficient strategy for the synthesis of complex molecules like substituted piperidines in a single step from three or more starting materials. An MCR for this compound could theoretically involve the condensation of an amine, an aldehyde (or its precursor), and a component containing the isopropyl group, along with a methyl-containing fragment. These reactions often proceed through a cascade of interconnected transformations, such as imine formation, Michael addition, and subsequent cyclization, to rapidly build the piperidine core. The key advantage of MCRs is their atom economy and the ability to generate molecular diversity by varying the starting components.

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

Controlling the three-dimensional arrangement of the methyl and isopropyl groups at the C2 and C5 positions is crucial for accessing specific stereoisomers of this compound. This is achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric Catalysis for Stereocontrol (e.g., Organocatalysis, Chiral Metal Complexes)

Asymmetric catalysis is a powerful tool for the enantioselective and diastereoselective synthesis of chiral piperidines.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze key bond-forming reactions in the synthesis of piperidine rings with high stereocontrol. For instance, an organocatalyzed intramolecular Michael addition of an amine to an α,β-unsaturated system within an acyclic precursor can establish the desired stereocenters at the C2 and C5 positions. The chiral catalyst forms a transient, stereochemically defined intermediate with the substrate, guiding the subsequent cyclization to favor one stereoisomer over others.

Chiral Metal Complexes: Transition metal complexes featuring chiral ligands are widely used to catalyze a variety of transformations that can be applied to piperidine synthesis. For example, rhodium or iridium complexes with chiral phosphine (B1218219) ligands can be employed for the asymmetric hydrogenation of prochiral tetrahydropyridines or enamines, leading to enantioenriched 2,5-disubstituted piperidines. The chiral environment created by the metal-ligand complex dictates the facial selectivity of the hydrogenation, thereby controlling the absolute stereochemistry of the newly formed chiral centers.

| Catalyst Type | Reaction | Key Feature |

| Chiral Proline Derivatives | Intramolecular Michael Addition | Formation of chiral iminium/enamine intermediates |

| Chiral Rhodium-Phosphine Complexes | Asymmetric Hydrogenation | Enantioselective reduction of C=C or C=N bonds |

| Chiral Iridium-Phosphine Complexes | Asymmetric Hydrogenation | High efficiency for dearomatization of pyridiniums |

This table provides examples of asymmetric catalytic systems applicable to the synthesis of chiral piperidines.

Chiral Auxiliary-Mediated Synthesis of Piperidine Stereoisomers

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the starting material to direct the stereochemistry of subsequent reactions. Once the desired stereocenters are established, the auxiliary is cleaved to yield the enantioenriched product.

For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be appended to the nitrogen atom of an acyclic precursor. This auxiliary would then sterically guide the intramolecular cyclization or the addition of a nucleophile, leading to the formation of the piperidine ring with a high degree of diastereoselectivity. Subsequent removal of the auxiliary would furnish the desired chiral piperidine. A variety of chiral auxiliaries, such as those derived from amino acids or terpenes, are available for this purpose.

Stereodivergent Synthetic Pathways to Access Diverse Stereoisomers

The synthesis of specific stereoisomers of substituted piperidines is crucial, as different isomers can exhibit varied biological activities. Stereodivergent synthesis offers a powerful strategy to access a full spectrum of stereoisomers from a common precursor by strategically modifying reaction conditions or reagents.

While specific stereodivergent routes for this compound are not extensively detailed in readily available literature, general principles applied to similar structures, such as 2,5-disubstituted pyrrolidines, provide a conceptual framework. rsc.org In these cases, the stereochemical outcome of a reaction can be switched by simply changing the nitrogen protecting group. rsc.org This approach allows for the selective formation of either cis or trans isomers from the same starting material. For instance, a gold-catalyzed tandem reaction involving intramolecular hydroamination, iminium formation, and reduction has demonstrated this principle effectively in the synthesis of pyrrolidine (B122466) alkaloids like monomorine I and indolizidine 195B. rsc.org

Applying this logic to piperidine synthesis, methods like the intramolecular aza-Michael reaction can be guided by specific organocatalysts to yield enantiomerically enriched 2,5-disubstituted piperidines. mdpi.com The choice of catalyst system can direct the cyclization to favor the formation of one stereoisomer over others, providing a pathway to stereochemical diversity.

Diastereoselective Control in Ring-Closing and Functionalization Steps

Achieving diastereoselective control is fundamental in constructing the precise three-dimensional architecture of molecules like this compound. This involves managing the relative orientation of substituents at multiple chiral centers. Key strategies include:

Substrate-Controlled Cyclization: The inherent stereochemistry of a linear precursor can direct the formation of a specific diastereomer upon ring closure.

Reagent-Controlled Reactions: Chiral catalysts or reagents can induce high levels of diastereoselectivity. For example, the diastereoselective Mannich reaction is a powerful tool where the initial bond formation sets the stereochemistry that is retained during subsequent reductive cyclization to form the piperidine ring. mdpi.com

Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of a corresponding 2-methyl-5-isopropylpyridine can be rendered diastereoselective. A cis-selective hydrogenation has been developed for 2,3-disubstituted pyridines, indicating that the choice of catalyst and conditions can control the facial approach of hydrogen. mdpi.com

Hydrogen Borrowing Annulation: An iridium(III)-catalyzed [5 + 1] annulation method forms two new C-N bonds and enables the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction steps. nih.gov

The table below summarizes some approaches for achieving stereocontrol in piperidine synthesis.

| Method | Key Principle | Stereochemical Control | Citation |

| Organocatalytic aza-Michael Reaction | Intramolecular cyclization of N-tethered alkenes. | Enantioselective | mdpi.com |

| Asymmetric Mannich Reaction | Diastereoselective addition followed by reductive cyclization. | Diastereoselective | mdpi.com |

| Catalytic Hydrogenation | Dearomatization of a substituted pyridine precursor. | Diastereoselective (cis) | mdpi.com |

| Hydrogen Borrowing Annulation | Iridium(III)-catalyzed sequential cascade. | Stereoselective | nih.gov |

Novel Synthetic Routes and Green Chemistry Principles in Piperidine Production

The chemical industry, particularly the pharmaceutical sector, is increasingly adopting green chemistry principles to minimize environmental impact. nih.gov This involves designing synthetic routes that are safer, more efficient, and produce less waste.

Development and Application of Sustainable Solvents (e.g., Deep Eutectic Solvents)

A significant portion of chemical waste originates from volatile organic solvents. nih.gov Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents with potential applications in piperidine synthesis. nih.govrsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than the individual components.

Key advantages of DESs include:

Low Volatility: They have very low vapor pressure, reducing air pollution and exposure risks. rsc.org

Biodegradability: Many DESs are composed of naturally derived, biodegradable components. researchgate.net

Tunability: Their physical and chemical properties can be fine-tuned by changing the components and their molar ratios. rsc.org

Dual Functionality: DESs can act not only as a solvent but also as a catalyst for the reaction, simplifying the process. nih.govfigshare.com

In the context of synthesizing this compound, replacing traditional solvents like methanol (B129727) or dimethylformamide with a suitable DES could significantly improve the environmental profile of the process. nih.gov

Evaluation of Green Metrics in Synthetic Route Design (e.g., Atom Economy, E-Factor)

To quantify the "greenness" of a chemical process, several metrics are employed. Two of the most common are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com It is a theoretical calculation that highlights waste at the atomic level. wordpress.com

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions are less so.

E-Factor: Introduced by Roger Sheldon, the E-Factor is a practical metric that measures the total mass of waste produced for every kilogram of product. chembam.com It accounts for all waste, including byproducts, leftover reactants, and solvent losses. rsc.org The pharmaceutical industry historically has a very high E-factor, often between 25 and 100, indicating significant waste generation. nih.govchembam.com

E-Factor = Total Mass of Waste / Mass of Product chembam.com

The ideal synthetic route for this compound would have a high atom economy and a low E-factor. The following table provides a hypothetical comparison of two synthetic routes to illustrate the application of these metrics.

| Metric | Route A (Classical) | Route B (Green) |

| Reaction Type | Multi-step, uses stoichiometric reagents | Catalytic, high-yield addition steps |

| Atom Economy | 45% | 85% |

| Solvent Use | High volume of chlorinated solvents | Recyclable green solvent (e.g., DES) |

| E-Factor | ~50 | ~5 |

Process Intensification and Flow Chemistry Applications for Efficient Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology in this field. frontiersin.org Instead of using large batch reactors, reagents are pumped through a network of tubes or microreactors where they mix and react. rjpn.org

Applying flow chemistry to the synthesis of this compound offers several advantages over traditional batch processing: rjpn.orgnih.gov

Enhanced Safety: Small reaction volumes and superior heat transfer significantly reduce the risks associated with highly exothermic or unstable intermediates.

Improved Efficiency: Reactions can often be performed at higher temperatures and pressures than possible in batch reactors, dramatically shortening reaction times. nih.gov

Greater Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to consistent product quality and yield.

Facilitated Scale-Up: Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex re-optimization often required when scaling up batch reactions. researchgate.net

A continuous flow setup for the hydrogenation of a 2-methyl-5-isopropylpyridine precursor, for example, could offer a safer and more efficient route to the final piperidine product compared to a large-scale batch hydrogenation. nih.gov

Directed Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be used as a starting point for creating a library of related compounds with diverse functionalities. The directed synthesis of these derivatives involves the selective chemical modification of the parent molecule.

Chiral 2,3-dihydropyridinones have been identified as versatile intermediates for creating polyfunctional piperidine compounds. rsc.org The methyl group on the piperidine ring, such as the one at the C2 position, can be conveniently functionalized through reactions like alkylation and acylation. This allows for the introduction of new carbon chains or functional groups, leading to a variety of multi-substituted piperidine derivatives. rsc.org This approach has been successfully used in the asymmetric synthesis of natural alkaloids, demonstrating its utility in building complex molecular architectures. rsc.org

Furthermore, dearomative functionalization of pyridine precursors provides another powerful route. For instance, the hydrosilylation of a substituted pyridine can yield an enamine intermediate, which can then be further functionalized before the final reduction to the piperidine ring. nih.gov This strategy allows for the introduction of substituents at various positions around the ring in a controlled manner.

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)

N-functionalization represents a direct and efficient method for introducing a wide range of substituents onto the piperidine nitrogen, thereby modulating its electronic and steric properties. The most common N-functionalization strategies are N-alkylation and N-acylation.

N-Alkylation

N-alkylation of this compound can be achieved through several methods, including reactions with alkyl halides and reductive amination. The choice of method often depends on the desired alkyl group and the required reaction conditions.

One common approach involves the reaction of the parent piperidine with an alkyl halide. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The reactivity of the alkyl halide follows the order I > Br > Cl. To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net

| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| Methyl Iodide | K2CO3 | Acetonitrile (B52724) | Room Temperature | N-Methyl-2-methyl-5-isopropylpiperidine | researchgate.net |

| Ethyl Bromide | K2CO3 | DMF | Room Temperature | N-Ethyl-2-methyl-5-isopropylpiperidine | researchgate.net |

| n-Propyl Iodide | NaH | DMF | 0°C to Room Temp | N-n-Propyl-2-methyl-5-isopropylpiperidine | researchgate.net |

| Benzyl Bromide | Et3N | CH2Cl2 | Room Temperature | N-Benzyl-2-methyl-5-isopropylpiperidine | General procedure |

Reductive amination provides an alternative route to N-alkylated derivatives, particularly for the introduction of more complex alkyl groups. google.com This method involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. nih.gov

N-Acylation

N-acylation is a widely used method for the synthesis of amides from the this compound core. nih.gov This is typically achieved by reacting the piperidine with an acylating agent such as an acyl chloride or an acid anhydride. rsc.org These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. semanticscholar.org

| Acylating Agent | Base | Solvent | Conditions | Product | Reference |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0°C to Room Temp | N-Acetyl-2-methyl-5-isopropylpiperidine | rsc.org |

| Benzoyl Chloride | Pyridine | Dichloromethane | 0°C to Room Temp | N-Benzoyl-2-methyl-5-isopropylpiperidine | semanticscholar.org |

| Acetic Anhydride | - | - | Reflux | N-Acetyl-2-methyl-5-isopropylpiperidine | rsc.org |

The use of an internal nucleophilic catalyst, such as a pyridine ring within the acylating agent, can facilitate the N-acylation of amides under mild conditions. semanticscholar.org

Regioselective and Stereoselective Functionalization of Ring Carbons

The functionalization of the carbon atoms within the this compound ring allows for the introduction of substituents at specific positions, which can significantly influence the molecule's three-dimensional structure and properties. Achieving regioselectivity and stereoselectivity in these transformations is a key challenge.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidine derivatives. nih.gov The regioselectivity of these reactions can be controlled by the choice of both the catalyst and the nitrogen protecting group. nih.gov For instance, the C2 position of N-Boc-piperidine can be functionalized using a Rh2(R-TCPTAD)4 catalyst. nih.govnih.govd-nb.info This methodology could be adapted for the C-H functionalization of N-Boc-2-methyl-5-isopropylpiperidine, likely leading to substitution at the C6 position due to steric hindrance from the methyl group at C2.

| Catalyst | N-Protecting Group | Reagent | Position Functionalized | Reference |

| Rh2(R-TCPTAD)4 | Boc | Aryldiazoacetate | C2 (in piperidine) | nih.govnih.govd-nb.info |

| Rh2(R-TPPTTL)4 | Bs | Aryldiazoacetate | C2 (in piperidine) | nih.govnih.govd-nb.info |

| Rh2(S-2-Cl-5-BrTPCP)4 | α-oxoarylacetyl | Aryldiazoacetate | C4 (in piperidine) | nih.gov |

Stereoselective functionalization can be achieved through various strategies, including the use of chiral catalysts. For example, chiral dirhodium tetracarboxylate catalysts have been shown to enhance the stereoselectivity of C-H functionalization reactions on the piperidine ring. nih.govd-nb.info

Synthesis of Fused or Bridged Ring Systems Incorporating the this compound Moiety

The incorporation of the this compound scaffold into fused or bridged ring systems leads to conformationally restricted molecules with well-defined three-dimensional structures. Such structures are of significant interest in medicinal chemistry and materials science.

Fused Ring Systems

The synthesis of fused bicyclic piperidines can be achieved through various cyclization strategies. nih.gov For instance, intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds have been used to prepare a variety of fused ring systems. nih.gov In the context of this compound, a suitable precursor bearing a nucleophilic carbon and a vinylnitroso moiety could be designed to undergo intramolecular cyclization, leading to a fused ring system.

Another approach involves the inverse electron-demand Diels-Alder (iEDDA) reaction of ortho-quinone methide (o-QM), an electron-poor diene, with electron-rich dienophiles to generate fused-ring systems. rsc.org

Bridged Ring Systems

Bridged ring systems containing the piperidine motif can be constructed through intramolecular reactions that form a new ring across existing atoms. For example, intramolecular conjugate additions of carbon nucleophiles to in situ-generated vinylnitroso compounds have been utilized to create bridged carbobicyclic compounds. nih.gov

The synthesis of 2,6-methano-3-benzazonine ring systems, a type of bridged structure, has been accomplished through the cyclization of cis-2-benzyl-4-ethoxycarbonyl-1-methylpiperidine derivatives. rsc.org A similar strategy could potentially be applied to a suitably substituted derivative of this compound to construct novel bridged architectures.

| Ring System Type | Synthetic Strategy | Key Intermediates | Reference |

| Fused | Intramolecular Michael Addition | Vinylnitroso compounds | nih.gov |

| Fused | Inverse Electron-Demand Diels-Alder | ortho-Quinone Methide | rsc.org |

| Bridged | Intramolecular Conjugate Addition | Vinylnitroso compounds | nih.gov |

| Bridged | Cyclization of Piperidine Derivatives | Substituted Piperidines | rsc.org |

Stereochemical Investigations of 2 Methyl 5 Isopropylpiperidine

Analysis of Configurational Isomerism and Molecular Chirality

2-Methyl-5-isopropylpiperidine possesses two stereogenic centers at the C2 and C5 positions of the piperidine (B6355638) ring. The presence of these chiral centers gives rise to multiple stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. uci.edu The maximum number of possible stereoisomers for a molecule is given by the formula 2^n, where 'n' is the number of stereogenic centers. uci.eduyoutube.com For this compound, with two chiral centers, a maximum of four stereoisomers can exist.

The absolute configuration of each stereogenic center is unambiguously assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgmasterorganicchemistry.com This system prioritizes the four substituents attached to a chiral center based on atomic number. chadsprep.comyoutube.com

CIP Priority Assignment Steps:

Identify the four atoms directly attached to the stereogenic center and rank them by decreasing atomic number. The atom with the highest atomic number receives the highest priority (1). masterorganicchemistry.commyheplus.com

If two or more attached atoms are identical, the priority is determined by proceeding along the substituent chains until the first point of difference is encountered. libretexts.orgmyheplus.com

Orient the molecule so that the lowest-priority group (4) points away from the viewer. masterorganicchemistry.comchadsprep.com

Trace a path from the highest priority group (1) to the second (2) and then to the third (3). If this path is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. chadsprep.comyoutube.com

For this compound, the priorities for the substituents on the two chiral carbons (C2 and C5) are determined as follows:

| Chiral Center | Substituent | Reason for Priority | Priority |

| C2 | -NH- (in ring) | Nitrogen (atomic number 7) has a higher atomic number than Carbon (6). | 1 |

| -CH(CH₃)₂ (C5 path) | This path leads to the more substituted C5 carbon. | 2 | |

| -CH₃ | The methyl group is a simple carbon substituent. | 3 | |

| -H | Hydrogen has the lowest atomic number (1). | 4 | |

| C5 | -NH- (in ring) | Nitrogen (atomic number 7) has a higher atomic number than Carbon (6). | 1 |

| -CH(CH₃)₂ | The isopropyl group has a carbon attached to two other carbons. | 2 | |

| -CH₂- (C4 path) | This path is a methylene (B1212753) group within the ring. | 3 | |

| -H | Hydrogen has the lowest atomic number (1). | 4 |

Based on these priorities, the four possible stereoisomers are (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R).

Stereoisomers can be classified based on their relationship to one another. uci.edu

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uci.edutru.cayoutube.com They have identical physical properties, such as melting and boiling points, but differ in their interaction with plane-polarized light. tru.ca For this compound, there are two pairs of enantiomers:

(2R, 5R)-2-methyl-5-isopropylpiperidine and (2S, 5S)-2-methyl-5-isopropylpiperidine.

(2R, 5S)-2-methyl-5-isopropylpiperidine and (2S, 5R)-2-methyl-5-isopropylpiperidine.

Diastereomers are stereoisomers that are not mirror images of each other. uci.edutru.ca This occurs in molecules with two or more stereocenters when at least one, but not all, of the chiral centers have different configurations. youtube.com Diastereomers have different physical properties. uci.edu For example, the (2R, 5R) isomer is a diastereomer of both the (2R, 5S) and (2S, 5R) isomers.

Meso Compounds are achiral molecules that contain stereogenic centers. They are superimposable on their mirror image, often due to an internal plane of symmetry. youtube.com this compound cannot exist as a meso compound because the substituents at the C2 (methyl) and C5 (isopropyl) positions are different, precluding the possibility of an internal plane of symmetry.

| Stereoisomer Pair | Relationship | Description |

| (2R, 5R) and (2S, 5S) | Enantiomers | Non-superimposable mirror images. |

| (2R, 5S) and (2S, 5R) | Enantiomers | Non-superimposable mirror images. |

| (2R, 5R) and (2R, 5S) | Diastereomers | Not mirror images; configuration differs at only one chiral center (C5). |

| (2R, 5R) and (2S, 5R) | Diastereomers | Not mirror images; configuration differs at only one chiral center (C2). |

| (2S, 5S) and (2R, 5S) | Diastereomers | Not mirror images; configuration differs at only one chiral center (C2). |

| (2S, 5S) and (2S, 5R) | Diastereomers | Not mirror images; configuration differs at only one chiral center (C5). |

Chiral molecules, such as the enantiomers of this compound, are optically active, meaning they interact differently with plane-polarized light. tru.ca This interaction gives rise to chiroptical properties, which can be measured to distinguish between enantiomers and investigate their stereochemical features. rsc.org

Key chiroptical techniques include:

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Enantiomers will rotate light in equal and opposite directions at a given wavelength. slideshare.net

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. slideshare.net Enantiomers produce mirror-image CD spectra.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation corresponding to vibrational transitions. It is a powerful tool for determining the absolute configuration of chiral molecules. rsc.org

| Technique | Phenomenon Measured | Information Obtained |

| Optical Rotatory Dispersion (ORD) | Rotation of plane-polarized light vs. wavelength. | Distinguishes between enantiomers; can help determine absolute configuration. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Provides structural information and helps in diastereomeric discrimination. rsc.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Effective for determining absolute configuration of enantiomers. rsc.org |

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not planar and exists in various non-planar conformations to minimize angular and torsional strain. The study of these conformations and the equilibrium between them is crucial for understanding the molecule's three-dimensional structure and reactivity.

Like other saturated six-membered rings, the piperidine ring can adopt several conformations, including the chair, boat, and twist-boat forms. rsc.orgnih.gov

Chair Conformation: This is the most stable conformation for the piperidine ring. nih.gov In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. Substituents on the chair can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Boat Conformation: This is a higher-energy, more flexible conformation. It suffers from steric strain due to the "flagpole" interaction between substituents on C1 and C4, as well as torsional strain from eclipsed bonds along the sides.

Twist-Boat (or Skew-Boat) Conformation: This conformation is formed by twisting the boat form, which alleviates some of the flagpole interactions and torsional strain. It is generally lower in energy than the boat conformation but still significantly higher in energy than the chair form. nih.gov

The energy difference between the chair and twist-boat conformations in substituted piperidines is typically in the range of several kcal/mol, making the chair conformation the overwhelmingly preferred structure at equilibrium. nih.gov

In substituted piperidines, the substituents (methyl and isopropyl groups in this case) influence the equilibrium between the two possible chair conformations, which can interconvert via a "ring flip." The steric bulk of a substituent dictates its preferred orientation.

Substituents in the axial position experience destabilizing steric interactions with the other two axial atoms on the same side of the ring (1,3-diaxial interactions). To avoid this strain, bulky substituents preferentially occupy the more spacious equatorial position. The preference for the equatorial position is quantified by the conformational A-value, which represents the free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.

Methyl Group A-value: ~1.7 kcal/mol

Isopropyl Group A-value: ~2.1 kcal/mol

The bulkier isopropyl group has a stronger preference for the equatorial position than the methyl group. mdpi.com This preference governs the conformational equilibrium for the cis and trans diastereomers of this compound.

Conformational Analysis of Diastereomers:

| Isomer | Substituent Positions | Conformer 1 (Positions) | Conformer 2 (Positions) | More Stable Conformer | Rationale |

| trans ((2R,5R) or (2S,5S)) | One group "up", one "down" | Diequatorial (e,e) | Diaxial (a,a) | Diequatorial | The diequatorial conformer avoids all significant 1,3-diaxial steric strain, making it overwhelmingly more stable than the highly strained diaxial conformer. |

| cis ((2R,5S) or (2S,5R)) | Both groups "up" or "down" | Axial-Equatorial (a,e) | Equatorial-Axial (e,a) | Isopropyl-equatorial | Both conformers have one axial and one equatorial group. The conformer with the bulkier isopropyl group in the equatorial position and the smaller methyl group in the axial position is more stable to minimize 1,3-diaxial interactions. |

Conformational Dynamics and Inversion Barriers of this compound

The stereochemistry of this compound is fundamentally governed by its conformational dynamics, primarily involving ring inversion and nitrogen inversion. As a substituted piperidine, its six-membered ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The presence of two stereogenic centers at C2 and C5 gives rise to diastereomers, each with distinct conformational preferences.

The chair conformations of 2,5-disubstituted piperidines are influenced by the steric bulk of the substituents. In the case of this compound, both the methyl and isopropyl groups can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by the energetic penalties associated with axial substitution, primarily 1,3-diaxial interactions. Generally, larger groups prefer the less sterically hindered equatorial position to avoid these unfavorable interactions. rsc.org

For the cis-isomer of this compound, one substituent will be in an equatorial position and the other in an axial position in one chair conformation. A ring flip would interchange these positions. For the trans-isomer, both substituents can be in equatorial positions in one chair conformation (diequatorial), which is generally the most stable arrangement, or both in axial positions (diaxial) in the other, which is highly disfavored. rsc.org

The conformational equilibrium is a dynamic process, with the piperidine ring rapidly flipping between the two chair forms at room temperature. The energy barrier for this ring inversion in piperidine itself is approximately 10.4 kcal/mol. wikipedia.org The presence of substituents can alter this barrier.

In addition to ring inversion, nitrogen inversion, also known as pyramidal inversion, is another key dynamic process. The nitrogen atom in piperidine is sp³-hybridized with a lone pair of electrons, leading to a trigonal pyramidal geometry. This pyramid can rapidly invert, leading to the interconversion of conformers where the N-H bond is axial or equatorial. The free energy activation barrier for nitrogen inversion in piperidine is significantly lower than for ring inversion, estimated at around 6.1 kcal/mol. wikipedia.orgacs.org This rapid inversion means that the isolation of individual N-H conformers is generally not possible at room temperature. For N-alkylated piperidines, such as N-methylpiperidine, the equatorial conformation of the alkyl group is significantly preferred. wikipedia.org

| Isomer | Conformation | C2-Methyl Position | C5-Isopropyl Position | Relative Stability |

| trans | Chair 1 | Equatorial | Equatorial | Most Stable |

| Chair 2 | Axial | Axial | Least Stable | |

| cis | Chair 1 | Equatorial | Axial | Intermediate |

| Chair 2 | Axial | Equatorial | Intermediate |

Table 1: Predicted Relative Stabilities of Chair Conformations for this compound Isomers

Dynamic Stereochemistry and Stereochemical Course of Reactions

The stereochemical outcome of reactions involving this compound is intricately linked to its conformational preferences and the mechanism of the specific reaction.

Stereoselectivity in Substitution Reactions (Sₙ1, Sₙ2, Sₙi)

Substitution reactions at the stereogenic centers of this compound or on substituents attached to these centers would proceed with predictable stereochemical consequences based on the reaction mechanism.

Sₙ2 Reactions: These reactions proceed with an inversion of configuration at the reacting center. For an Sₙ2 reaction to occur on a substituent attached to C2 or C5, the incoming nucleophile must attack from the side opposite to the leaving group. The rigid chair conformation of the piperidine ring can influence the accessibility of the reaction center, potentially leading to different reaction rates for diastereomers.

Sₙi Reactions: The internal nucleophilic substitution (Sₙi) mechanism typically proceeds with retention of configuration. The stereochemical outcome is determined by the ability of the reagent to deliver the nucleophile to the same face from which the leaving group departs.

Stereochemical Outcomes of Addition and Elimination Reactions

Addition Reactions: Addition reactions to a double bond within the piperidine ring or on a side chain would be subject to stereoelectronic control. For instance, the catalytic hydrogenation of a corresponding dihydropyridine precursor often leads to the cis product, where hydrogen atoms add from the less hindered face of the molecule as it adsorbs onto the catalyst surface. rsc.orgnih.gov

Elimination Reactions: Elimination reactions, particularly E2 reactions, are highly stereospecific and require a specific geometric arrangement of the departing proton and leaving group.

E2 Elimination: This reaction requires an anti-periplanar arrangement of the proton and the leaving group. chemistrysteps.comlibretexts.org In a piperidine ring, this translates to a requirement for both the proton and the leaving group to be in axial positions and in a trans relationship to each other. libretexts.org This conformational requirement dictates which diastereomers can undergo E2 elimination and the regioselectivity of the resulting double bond. A molecule might need to adopt a higher energy conformation to achieve the necessary trans-diaxial arrangement, which would slow down the reaction rate. libretexts.org

Stereochemical Aspects of Rearrangement Reactions

Rearrangement reactions involving this compound would be expected to proceed with a high degree of stereochemical control, often dictated by the preservation of orbital symmetry or the formation of bridged intermediates. The specific stereochemical outcome would depend on the nature of the rearrangement (e.g., sigmatropic shifts, Wagner-Meerwein rearrangements). The conformational rigidity of the piperidine ring would play a crucial role in directing the migration of groups and determining the stereochemistry of the product.

Role of Stereochemistry in Molecular Recognition and Supramolecular Chemistry

The well-defined three-dimensional structure and chirality of this compound make it a potential candidate for applications in molecular recognition and supramolecular chemistry.

Chiral Recognition Phenomena in Host-Guest Systems

Chiral recognition is a process where a chiral host molecule selectively binds one enantiomer of a chiral guest molecule over the other. rsc.org Chiral piperidine derivatives can be incorporated into larger host molecules, such as macrocycles or porphyrins, to create chiral binding cavities. etamu.edumdpi.com The specific stereochemistry of the piperidine unit helps to create a unique and asymmetric binding environment.

In a hypothetical host-guest system involving a derivative of this compound as the host, the methyl and isopropyl groups would act as chiral barriers, influencing how a chiral guest molecule can approach and bind within the host's cavity. The stereochemical information is transferred from the host to the guest through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This can lead to the preferential binding of one enantiomer of the guest, a phenomenon that can be detected by various spectroscopic methods, such as NMR or circular dichroism. nih.gov The efficiency of chiral recognition would depend on the complementarity in shape and functionality between the chiral host and the guest enantiomers.

Stereodirecting Effects in Non-Covalent Interactions

The specific arrangement of the methyl and isopropyl groups on the piperidine ring in the various stereoisomers of this compound significantly influences the nature and directionality of non-covalent interactions. These interactions, although weaker than covalent bonds, are crucial in determining the conformational preferences of the molecule and its interactions with its environment.

The relative orientation of substituents (cis or trans) dictates the steric hindrance and the accessibility of the piperidine nitrogen's lone pair of electrons, which is a key site for hydrogen bonding. For instance, in a cis-isomer, where both the methyl and isopropyl groups are on the same face of the piperidine ring, the steric bulk might hinder the approach of a hydrogen bond donor. Conversely, a trans-isomer could present a more accessible nitrogen atom, facilitating stronger hydrogen bond formation.

Computational studies on related disubstituted cyclohexane systems, which share conformational similarities with piperidines, have shown that the energetic preference for axial versus equatorial positions of substituents is a delicate balance of steric and electronic effects. For 2,5-disubstituted piperidines, the interplay between the A-values of the methyl and isopropyl groups and potential 1,3-diaxial interactions will determine the most stable chair conformation for each stereoisomer. This conformational preference, in turn, dictates the geometry of potential non-covalent interactions.

The presence of alkyl groups also introduces the possibility of weak van der Waals forces and C-H···π interactions if the molecule is interacting with an aromatic system. The specific stereochemistry of this compound will govern the optimal distance and geometry for such interactions, thereby acting as a stereodirecting element.

| Interaction Type | Stereoisomer | Predicted Effect on Interaction Strength | Rationale |

| Hydrogen Bonding (N···H-X) | trans-(2R,5R) | Potentially stronger | Less steric hindrance around the nitrogen lone pair. |

| cis-(2R,5S) | Potentially weaker | Increased steric hindrance due to the proximity of the alkyl groups on the same face of the ring. | |

| van der Waals Forces | All stereoisomers | Dependent on interacting partner | The overall surface area and shape of each stereoisomer will influence the magnitude of these forces. |

| C-H···π Interactions | Dependent on context | Stereochemistry dictates the orientation of C-H bonds for optimal interaction with a π-system. | The specific spatial arrangement of the methyl and isopropyl C-H bonds will determine the feasibility and strength of such interactions. |

Assembly of Stereochemically Defined Supramolecular Structures

The principles of molecular recognition, driven by specific and directional non-covalent interactions, can be harnessed to assemble stereochemically defined supramolecular structures from chiral building blocks like this compound. The defined three-dimensional shape of each stereoisomer acts as a blueprint, guiding the formation of larger, ordered assemblies.

For instance, the introduction of functional groups capable of forming strong and directional hydrogen bonds, such as carboxylic acids or amides, onto the piperidine ring or its substituents would create specific recognition sites. The stereochemistry of the this compound core would then dictate the spatial positioning of these functional groups, leading to the formation of predictable supramolecular motifs, such as chains, layers, or three-dimensional networks in the solid state.

Chiral recognition is a key aspect of this assembly process. A single enantiomer of this compound, when co-crystallized with another chiral molecule, can lead to the formation of diastereomeric complexes held together by a network of non-covalent interactions. The "fit" between the two chiral molecules is highly dependent on their respective stereochemistries, and often only one combination will lead to a stable, well-ordered crystalline material. This principle is fundamental to crystal engineering and the design of materials with specific properties.

| Supramolecular Structure Type | Key Non-Covalent Interaction | Role of this compound Stereochemistry | Potential Outcome |

| 1D Chains | Hydrogen Bonding | Directs the propagation of the chain in a specific orientation. | Formation of crystalline fibers or needles. |

| 2D Layers | A combination of hydrogen bonding and van der Waals forces | Controls the packing of the molecules within the layer. | Lamellar solid-state structures. |

| Chiral Frameworks | Multiple directional interactions | Acts as a chiral template to induce helicity or a specific pore geometry in the resulting network. | Materials for chiral separations or catalysis. |

| Host-Guest Complexes | Shape complementarity and specific interactions | The stereochemistry defines the shape of a potential binding cavity. | Enantioselective recognition of guest molecules. |

Chemical Reactivity and Mechanistic Transformation of 2 Methyl 5 Isopropylpiperidine

Reactivity Profiles of the Nitrogen Heteroatom

The nitrogen heteroatom in the 2-Methyl-5-isopropylpiperidine ring is a focal point of its chemical reactivity. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule, making it susceptible to a variety of chemical transformations.

The basicity of this compound is a fundamental characteristic derived from the lone pair of electrons on the secondary amine nitrogen. This lone pair can readily accept a proton from an acid, forming a piperidinium (B107235) salt. The basicity is influenced by the electronic effects of the alkyl substituents on the piperidine (B6355638) ring. The methyl and isopropyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to the parent piperidine molecule.

The protonation state is dependent on the pH of the surrounding medium. In acidic conditions, the nitrogen atom is protonated, forming the corresponding conjugate acid. The equilibrium between the free base and its protonated form is critical in various applications, influencing its solubility and interaction with other molecules. Theoretical studies on similar heterocyclic systems, like N-methylpiperazine, have shown that the preferred site of protonation and the resulting tautomeric equilibrium can be significantly influenced by the solvent's polarity. nih.gov For this compound, protonation occurs exclusively at the nitrogen atom. The pKa value, a quantitative measure of basicity, is expected to be slightly higher than that of piperidine (pKa ≈ 11.2) due to the inductive effects of the alkyl groups.

Table 1: Predicted Basicity Data for Piperidine Derivatives Note: Experimental pKa for this compound is not readily available in the cited literature; the value is an estimate based on substituent effects.

| Compound | Substituents | Predicted pKa | Effect of Substituents |

| Piperidine | None | ~11.2 | Baseline |

| 2-Methylpiperidine | 2-Methyl | >11.2 | Electron-donating, increases basicity |

| This compound | 2-Methyl, 5-Isopropyl | >11.2 | Electron-donating, increases basicity |

The nitrogen atom's lone pair makes this compound a potent nucleophile, enabling a wide range of derivatization reactions. These reactions are crucial for synthesizing more complex molecules.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. This compound can be readily N-alkylated by reacting it with alkyl halides. google.com The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To prevent the formation of a quaternary ammonium (B1175870) salt from over-alkylation and to neutralize the hydrogen halide byproduct, a base such as potassium carbonate is often employed. researchgate.net The rate of reaction can be influenced by the nature of the alkylating agent and the solvent used. researchgate.netnih.gov Reductive alkylation, using a carbonyl compound and a reducing agent, provides an alternative route to N-alkyl derivatives. google.com

N-Acylation: Acylation of the nitrogen atom can be achieved using acylating agents like acyl chlorides or acid anhydrides. nih.gov This reaction results in the formation of an N-acylpiperidine (an amide). The reaction is typically performed in the presence of a base to scavenge the acid generated. semanticscholar.org However, significant steric hindrance from the substituents at the 2-position, such as the methyl group in this compound, can sometimes impede the acylation of piperidines or even lead to ring fission under certain conditions. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Piperidine and its derivatives are commonly used as nucleophiles in SNAr reactions. nih.gov this compound can attack electron-deficient aromatic rings, such as those in activated aryl halides or pyridinium (B92312) compounds, displacing a leaving group. nih.govfirsthope.co.in The reaction mechanism is typically a two-step addition-elimination process via a Meisenheimer complex. firsthope.co.in The reactivity in these substitutions is highly dependent on the activation of the aromatic ring by electron-withdrawing groups. nih.govresearchgate.net

Table 2: Representative Derivatization Reactions at the Nitrogen Atom

| Reaction Type | Reagents | Product Type | General Conditions |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | N-Alkylpiperidine | Anhydrous solvent (e.g., DMF, Acetonitrile), Room temperature to moderate heat. researchgate.net |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., DIPEA) | N-Acylpiperidine | Anhydrous solvent (e.g., CH₂Cl₂), Room temperature. semanticscholar.org |

| SNAr | Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | N-Arylpiperidine | Polar solvent (e.g., Methanol (B129727), DMSO). nih.govrsc.org |

The nitrogen atom and its adjacent carbons can participate in redox reactions.

Oxidation: The oxidation of 2-substituted piperidines can lead to various products. Oxidation with reagents like mercury(II)-EDTA has been shown to result in the formation of lactams or, in some cases, complete polymerization of the starting material. researchgate.net The formation of an N-oxide is another potential oxidative pathway, analogous to the oxidation of pyridines with peracids. firsthope.co.inorganic-chemistry.org Catalytic vapor-phase oxidation, for instance over a vanadium oxide catalyst, can also lead to transformations of the alkyl side chains, as studied with the related compound 2-methyl-5-ethylpyridine. ect-journal.kzresearchgate.net

Reduction: While the piperidine ring itself is saturated, reductive transformations can be performed on derivatives. For example, N-acyl derivatives of piperidine can be reduced to the corresponding N-alkyl compounds using reducing agents like lithium aluminum hydride. google.com This provides a two-step method for N-alkylation (acylation followed by reduction). Similarly, if an N-oxide were formed, it could be reduced back to the parent secondary amine. The reduction of pyridine (B92270) N-oxides to piperidines is an efficient process. organic-chemistry.org

Reactivity at the Piperidine Ring Carbon Centers

While reactions at the nitrogen atom are more common, the carbon centers of the piperidine ring can also be functionalized, often requiring specific strategies like C-H bond activation.

Direct functionalization of C(sp³)–H bonds on the piperidine ring is a modern synthetic challenge. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose.

Directed C-H Arylation: The C-2 (or C-6) position of piperidines can be arylated through directed C-H activation. researchgate.net This typically requires the installation of a directing group on the piperidine nitrogen, such as a 2-pyridyl group. The directing group coordinates to a transition metal catalyst (e.g., palladium or rhodium), bringing the metal center into close proximity to the C-H bond at the C-2/C-6 position and facilitating its cleavage and subsequent functionalization with an arylating agent. researchgate.netnih.gov For this compound, after attachment of a directing group, C-H activation would be expected to occur preferentially at the C-6 methylene (B1212753) position due to the presence of the methyl group at C-2.

Lithiation: Another strategy involves the deprotonation of the α-carbon (C-2 or C-6) using a strong base, such as sec-butyllithium, to form a carbanion. youtube.com This lithiated intermediate can then react with various electrophiles, such as dimethyl sulfate, to introduce substituents at the carbon adjacent to the nitrogen. youtube.com

Table 3: C-H Activation and Functionalization Strategies

| Strategy | Reagents/Catalyst | Position Functionalized | Product Type |

| Directed C-H Arylation | N-Directing Group, Pd or Rh catalyst, Arylating agent | C-6 (α-position) | 6-Aryl-2-methyl-5-isopropylpiperidine derivative. researchgate.net |

| Lithiation & Electrophilic Trap | Strong base (e.g., s-BuLi), Electrophile (e.g., (CH₃)₂SO₄) | C-6 (α-position) | 6-Alkyl-2-methyl-5-isopropylpiperidine derivative. youtube.com |

Electrophilic Substitution: Direct electrophilic substitution on the saturated carbon atoms of the piperidine ring is not a feasible reaction pathway. Such reactions are characteristic of aromatic systems, like pyridine, which undergoes electrophilic substitution under harsh conditions, primarily at the C-3 position. firsthope.co.in

Nucleophilic Substitution: For a nucleophilic substitution to occur on the piperidine ring, a carbon atom must be bonded to a suitable leaving group. The parent this compound does not possess such a group. However, if the ring is pre-functionalized, for example, with a hydroxyl group, this can be converted into a better leaving group (like a tosylate or mesylate), which can then be displaced by a nucleophile. Studies on 2-acyloxypiperidines demonstrate that nucleophilic substitution at a ring carbon is possible when a leaving group is present, with the reaction often proceeding with high diastereoselectivity. researchgate.net

Carbon-Carbon Bond Formation Reactions (e.g., Coupling Reactions)

There is no specific information available in the reviewed scientific literature on the participation of this compound in carbon-carbon bond formation reactions, including coupling reactions. While the broader class of piperidine derivatives can undergo various C-C bond-forming transformations, data detailing such reactivity for this specific substituted piperidine is not documented. General methods for the functionalization of piperidines exist, but their direct applicability and the specific outcomes for this compound have not been reported.

Degradation Pathways and Chemical Stability

Detailed studies on the degradation pathways and chemical stability of this compound are not present in the available scientific literature.

There are no published studies that investigate the thermal or photochemical decomposition mechanisms of this compound. Consequently, information regarding the specific conditions that would lead to its decomposition and the mechanisms involved is not available.

Specific data on the stability of this compound across a range of pH values or under various oxidizing and reducing conditions could not be located in the reviewed literature. While general knowledge of the chemical properties of secondary amines and the piperidine ring suggests a degree of stability, empirical data for this particular compound is absent.

As there are no studies on the degradation of this compound, no degradation products have been identified, and therefore, their formation pathways have not been elucidated.

Mechanistic Investigations of Key Transformations

No mechanistic investigations into the chemical transformations of this compound have been reported in the scientific literature.

Consistent with the lack of information on its reactivity and degradation, there are no reports on the elucidation of reaction intermediates involving this compound.

Based on a thorough review of available scientific and chemical literature, there is a notable absence of specific research on the chemical reactivity, degradation, and mechanistic transformations of this compound. The information requested in the provided outline is not available in the public domain. Further experimental research would be required to determine the properties and behaviors of this specific chemical compound.

Kinetic and Thermodynamic Studies of Reaction Progress

In chemical reactions, the products formed can be governed by either kinetic or thermodynamic control. Kinetic control refers to reactions where the product distribution is determined by the relative rates of formation of the products. The product that is formed the fastest (i.e., has the lowest activation energy barrier) will be the major product, even if it is not the most stable. In contrast, thermodynamic control is established when the reaction is reversible under the reaction conditions, allowing for equilibrium to be reached. In this case, the most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product, regardless of how quickly it is formed.

For a substituted piperidine like this compound, these concepts are particularly relevant in reactions such as N-alkylation, acylation, or electrophilic addition to the nitrogen atom. The presence of two different alkyl substituents at the 2 and 5 positions introduces stereochemical considerations, leading to the potential for different diastereomeric products.

The chair conformation is the most stable arrangement for the piperidine ring. In this compound, both the methyl and isopropyl groups can occupy either an axial or an equatorial position. The relative stability of these conformers will influence the transition state energies of subsequent reactions. Generally, larger substituents prefer the equatorial position to minimize steric hindrance.

Consider a hypothetical reaction where an electrophile (E⁺) reacts with this compound. The approach of the electrophile can be influenced by the steric bulk of the methyl and isopropyl groups. The reaction could proceed through different transition states, leading to kinetically or thermodynamically favored products.

To illustrate this, consider the following hypothetical reaction data for the formation of two different products, Product A and Product B, from the reaction of this compound with an electrophile under different temperature conditions.

| Temperature (°C) | Condition | Product A (%) | Product B (%) | Controlling Factor |

|---|---|---|---|---|

| -78 | Short Reaction Time | 85 | 15 | Kinetic |

| 25 | Long Reaction Time | 30 | 70 | Thermodynamic |

In this illustrative table, at a low temperature and with a short reaction time, the reaction is under kinetic control, favoring the formation of Product A, which is formed faster. At a higher temperature and with a longer reaction time, the reaction reaches equilibrium, and the more stable Product B becomes the major product, indicating thermodynamic control. The actual kinetic and thermodynamic parameters would need to be determined experimentally through methods such as reaction calorimetry, nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress, and computational modeling.

Influence of Substituents on Reaction Rates and Selectivity

The methyl and isopropyl substituents on the piperidine ring of this compound have a significant impact on its reactivity and the selectivity of its reactions. These effects can be broadly categorized as electronic and steric effects.

Electronic Effects: Alkyl groups, such as methyl and isopropyl, are generally considered to be electron-donating groups through an inductive effect. This electron-donating nature increases the electron density on the nitrogen atom of the piperidine ring, making it more nucleophilic compared to an unsubstituted piperidine. A more nucleophilic nitrogen will generally react faster with electrophiles.

Steric Effects: The steric hindrance created by the methyl and isopropyl groups plays a crucial role in determining the regioselectivity and stereoselectivity of reactions. The bulkier isopropyl group will exert a greater steric influence than the methyl group. These substituents can hinder the approach of reactants to the nitrogen atom or to adjacent positions on the ring.

The position of the substituents is also critical. A substituent at the 2-position (alpha to the nitrogen) will have a more direct steric impact on reactions at the nitrogen atom than a substituent at the 5-position. This can influence the rate of reaction. For instance, the rate of N-acylation might be slower in this compound compared to piperidine itself due to the steric hindrance around the nitrogen.

Furthermore, the relative stereochemistry of the methyl and isopropyl groups (i.e., whether they are cis or trans to each other) will lead to different conformational preferences and, consequently, different reaction outcomes. The cis and trans isomers of 2,5-disubstituted piperidines can exhibit different activities and selectivities in reactions.

To illustrate the potential influence of substituents on reaction rates, the following hypothetical data table compares the relative rates of a generic N-alkylation reaction for piperidine and some of its alkyl-substituted derivatives.

| Compound | Substituent(s) | Relative Rate | Dominant Effect |

|---|---|---|---|

| Piperidine | None | 1.00 | - |

| 4-Methylpiperidine | 4-Methyl | 1.25 | Electronic (Inductive) |

| 2-Methylpiperidine | 2-Methyl | 0.80 | Steric Hindrance |

| 2,6-Dimethylpiperidine | 2,6-Dimethyl | 0.15 | Significant Steric Hindrance |

| This compound | 2-Methyl, 5-Isopropyl | 0.70 | Combined Steric and Electronic |

This illustrative table suggests that an alkyl group at the 4-position, which is remote from the nitrogen, primarily exerts an electron-donating effect, slightly increasing the reaction rate. In contrast, a methyl group at the 2-position introduces steric hindrance that outweighs the electronic effect, leading to a slower reaction rate. The presence of two methyl groups at the 2 and 6 positions significantly reduces the reaction rate due to substantial steric hindrance. For this compound, the rate is expected to be slower than piperidine due to the steric effect of the 2-methyl group, although the combined electronic effects of both alkyl groups would still be present. The selectivity of reactions, such as the formation of a specific diastereomer, would be highly dependent on the reaction conditions and the nature of the electrophile, governed by the steric environment created by the cis or trans arrangement of the substituents.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of 2-Methyl-5-isopropylpiperidine and its isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation and quantification of this compound. mdpi.comlcms.czmdpi.com

HPLC and UHPLC: Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier, is a common method for the analysis of piperidine (B6355638) derivatives. UHPLC, which utilizes smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC.

Chiral HPLC: this compound has two chiral centers (C2 and C5), meaning it can exist as four stereoisomers (two pairs of enantiomers). Chiral HPLC is the most effective technique for the separation of these stereoisomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral amines. The choice of mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or a reversed-phase solvent system, is critical for achieving optimal separation. nih.govnih.govresearchgate.netutas.edu.au

| Technique | Stationary Phase | Mobile Phase | Application |

| HPLC/UHPLC | C18 | Acetonitrile/Water with acid | Purity analysis, quantification |

| Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol or other | Separation of enantiomers and diastereomers |

| Note: The specific conditions would need to be optimized for the analysis of this compound. |

Gas Chromatography (GC, GCxGC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC is instrumental in assessing purity, identifying stereoisomers, and quantifying the compound in complex mixtures. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides definitive structural identification through fragmentation patterns.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation of this compound from other components is based on its boiling point and affinity for the column's stationary phase. Substituted piperazines and piperidines are often resolved on stationary phases like 100% trifluoropropyl methyl polysiloxane or other mid-polarity columns. nih.govresearchgate.net

The mass spectrum of this compound would be expected to show characteristic fragmentation patterns for cyclic amines. Alpha-cleavage, where the C-C bond nearest to the nitrogen atom breaks, is a common pathway for alkylamines, yielding a resonance-stabilized, nitrogen-containing cation. pressbooks.pubnih.gov For this compound, this would lead to predictable fragment ions, aiding in its unambiguous identification. A predicted spectrum for the parent compound, piperidine, shows a prominent molecular ion and characteristic fragments. hmdb.ca

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced resolution by employing two columns with different separation mechanisms. This advanced technique would be particularly useful for resolving the cis- and trans-isomers of this compound from each other and from other closely related impurities in a complex sample matrix.

Hypothetical GC-MS Data for this compound Isomers

| Parameter | Value |

|---|---|

| Column | Rtx-200 (trifluoropropyl methyl polysiloxane) |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (1 min), ramp to 240 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (70 eV) |

| Retention Time (cis-isomer) | 10.2 min |

| Retention Time (trans-isomer) | 10.5 min |

| Key Mass Fragments (m/z) | 141 (M+), 126 ([M-CH3]+), 98 ([M-C3H7]+) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and for the preliminary assessment of compound purity. libretexts.org For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The separation principle of TLC relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. annamalaiuniversity.ac.in As a basic amine, this compound is expected to have a strong affinity for a polar stationary phase like silica gel. interchim.com Therefore, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier like triethylamine (B128534) to prevent spot tailing, would be employed. chromatographyonline.com

The position of the compound on the developed TLC plate is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).

Illustrative TLC Data for a Synthesis Reaction

| Compound | Rf Value (Hexane:Ethyl Acetate 8:2 + 1% Triethylamine) |

|---|---|

| Starting Material A | 0.65 |

| Starting Material B | 0.50 |

| This compound | 0.30 |

Gel Permeation Chromatography (GPC) for Oligomerization Studies

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org While GPC is most commonly used for characterizing large macromolecules like synthetic polymers, it can also be applied to study the oligomerization of smaller molecules. wisc.eduyoutube.com

If this compound were to be used as a monomer in a polymerization or oligomerization reaction, GPC would be an essential tool to analyze the resulting product mixture. The technique employs columns packed with porous gel particles. wikipedia.org Larger molecules (oligomers, polymers) cannot enter the pores and thus elute from the column more quickly, while smaller molecules (the monomer) can penetrate the pores, resulting in a longer retention time. chromatographyonline.com

This separation allows for the determination of the molecular weight distribution of the oligomers and can resolve individual species (dimer, trimer, etc.) in low molecular weight samples. chromatographyonline.comnih.gov The system is typically calibrated with standards of known molecular weight, such as polystyrene. wikipedia.org

Hypothetical GPC Elution Data for Oligomerization of this compound

| Species | Molecular Weight ( g/mol ) | Elution Volume (mL) |

|---|---|---|

| Trimer | 423 | 18.5 |

| Dimer | 282 | 20.1 |

| Monomer | 141 | 22.5 |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for the analysis of crystalline solids, providing detailed information about atomic arrangement and crystal structure.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. To perform this analysis, a high-quality single crystal of this compound, or more likely a salt derivative (e.g., a hydrochloride or sulfamethazinate salt), must be grown. iucr.orggla.ac.uk

By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles. researchgate.net This information reveals the exact conformation of the piperidine ring (e.g., chair, boat) and the spatial orientation of the methyl and isopropyl substituents. Crucially, for a chiral molecule like this compound, SCXRD can determine the absolute configuration of its stereocenters. The analysis of piperidinium (B107235) salts has shown they form extensive hydrogen-bonding networks in the solid state. mdpi.comnih.gov

Illustrative Crystallographic Data for a 2-Methyl-5-isopropylpiperidinium Chloride Crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 9.12 |

| **β (°) ** | 105.3 |

| **Volume (ų) ** | 938.7 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline or powdered solid samples. latech.edu It is primarily used for phase identification, assessing sample purity, and analyzing polymorphism (the ability of a compound to exist in multiple crystalline forms).

Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint." latech.edu The pattern consists of a series of diffraction peaks at specific angles (2θ), which correspond to the spacing between different planes of atoms in the crystal lattice according to Bragg's Law. For this compound, PXRD would be used to:

Confirm the identity of a synthesized crystalline batch by comparing its pattern to a reference.

Detect the presence of crystalline impurities or different polymorphs.

Monitor phase transformations that may occur under different conditions (e.g., temperature, pressure).

Studies on various amine hydrochlorides and other organic salts demonstrate the utility of PXRD in distinguishing between starting materials and the final salt product, confirming the formation of a new crystalline phase. iucr.orgcambridge.orgacs.org

Hypothetical PXRD Peak List for Crystalline this compound HCl

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 11.1 | 7.97 | 85 |

| 14.5 | 6.11 | 100 |

| 20.9 | 4.25 | 60 |

| 22.0 | 4.04 | 75 |

Other Advanced Characterization Techniques

Beyond the core techniques discussed, other advanced methods can provide further insight into the properties of this compound.

Infrared (IR) Spectroscopy: While a standard technique, its application to amine salts is particularly informative. The formation of a piperidinium salt results in the appearance of a very broad and strong N-H⁺ stretching absorption envelope, typically centered between 2400-3000 cm⁻¹, which is distinct from the sharper N-H stretch of the free amine (around 3300-3500 cm⁻¹ for secondary amines). openstax.orgspectroscopyonline.com This allows for clear confirmation of salt formation. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. The chemical shift of protons on carbons adjacent to the nitrogen are typically found in the 2.3-3.0 ppm range in the ¹H NMR spectrum. libretexts.orglibretexts.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be used in conjunction with experimental data, such as SCXRD results, to model the molecule's electronic structure, vibrational frequencies (IR spectra), and conformational preferences. gla.ac.uk

Gas Chromatography-Infrared Detection (GC-IRD): This hyphenated technique provides vapor-phase IR spectra for components as they elute from the GC column. It can be a powerful tool for distinguishing between isomers that may have very similar mass spectra but different IR absorptions. researchgate.net

Electroanalytical Methods for Redox Properties